N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-2-25-5-7-26(8-6-25)21-24-19-18(32-21)20(29)27(13-22-19)12-17(28)23-14-3-4-15-16(11-14)31-10-9-30-15/h3-4,11,13H,2,5-10,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFBIXWLXYWJBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its cytotoxic effects against cancer cells and its interaction with various biological targets.
The compound has the following chemical structure:
- Molecular Formula: C27H25N3O4S2
- Molecular Weight: 519.6351 g/mol
Research indicates that this compound exhibits significant antitumor activity. It primarily functions by:
- Inducing Apoptosis: The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest: It interferes with the cell cycle, particularly affecting the G1 and G2/M phases.
- DNA Damage: The compound induces DNA damage, which contributes to its cytotoxic effects.
Biological Activity Data
A summary of the biological activity findings is presented in the table below:
| Activity | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Cytotoxicity against HepG2 | 0.75 | Liver cancer cells | More potent than staurosporine (IC50 = 8.37) |
| Inhibition of VEGFR-2 | Not specified | Vascular Endothelial Growth Factor Receptor | Dual-inhibitory activity |
| Cytochrome P450 Inhibition | Not specified | Drug metabolism | Affects metabolism of various drugs |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on HepG2 Cells: A recent study demonstrated that the compound significantly reduces cell viability in HepG2 liver cancer cells, with an IC50 value indicating high potency compared to existing treatments like staurosporine .
- Mechanistic Insights: Flow cytometric analysis showed that treatment with the compound leads to an increase in cells in the S phase of the cell cycle while decreasing those in G1 and G2/M phases. This suggests a disruption in normal cell cycle progression due to DNA damage .
- Inhibition Studies: The compound was shown to inhibit both VEGFR-2 and cytochrome P450 enzymes, which are crucial for angiogenesis and drug metabolism respectively. This dual action may enhance its therapeutic profile by not only targeting cancer cells but also modulating drug interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, including benzodioxin, acetamide linkers, and heterocyclic cores. Key differences lie in substituents and heterocycle types, influencing physicochemical and pharmacological properties.
Table 1: Structural and Property Comparison
Key Findings
Heterocyclic Core Influence: Thiazolo[4,5-d]pyrimidine (target) and thieno-pyrimidines () exhibit planar structures suitable for intercalation or enzyme binding. Pyrazolo-pyrazines () and pyridazinones () show varied activity profiles due to altered electron distribution. The 1,2,4-triazole core () introduces sulfur, enhancing metabolic stability but reducing CNS penetration .
Substituent Effects: 4-Ethylpiperazine (target): Increases water solubility (cLogP ~2.1 vs. Methoxy Groups (): Improve membrane permeability but may reduce solubility. 3,4-Dimethoxyphenyl in correlates with antimicrobial and antiproliferative activities. Pyridinyl/Triazole (): Enhances metal-binding capacity, relevant for kinase inhibition .
Synthetic Routes :
- Acetamide-linked compounds are commonly synthesized via nucleophilic substitution or coupling reactions (e.g., Cs₂CO₃/DMF in ). The target compound likely employs similar methods for attaching the thiazolo-pyrimidine core .
Biological Activities: Thieno-pyrimidines () demonstrate antitumor activity, suggesting the target compound may share this profile. Pyrazolo-pyrazines () and pyridazinones () show antimicrobial and antiproliferative effects, highlighting the role of heterocycle choice in activity .
Q & A
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Simulate gastric fluid (pH 1.2) and plasma (pH 7.4) to assess hydrolysis susceptibility. Use LC-MS/MS to identify degradation products and propose stabilization strategies (e.g., lyophilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
